Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate
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Overview
Description
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives or alcohols from ester reduction.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound in various applications.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4,5-dimethylimidazol-1-yl)butanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12)5-6-14-7-13-8(2)9(14)3/h7,10H,4-6,12H2,1-3H3 |
InChI Key |
KAUZASOZXYALKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C=NC(=C1C)C)N |
Origin of Product |
United States |
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